Diethyl (but-2-enoyl)propanedioate

Description

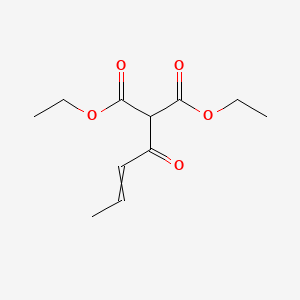

Diethyl (but-2-enoyl)propanedioate is a diester derivative of propanedioic acid (malonic acid), featuring a but-2-enoyl substituent. Propanedioate esters are widely studied for their synthetic versatility in organic chemistry and biological activities, such as nematicidal effects . The but-2-enoyl group introduces α,β-unsaturation, which may enhance reactivity or interaction with biological targets compared to saturated analogs.

Properties

CAS No. |

27761-57-5 |

|---|---|

Molecular Formula |

C11H16O5 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

diethyl 2-but-2-enoylpropanedioate |

InChI |

InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3 |

InChI Key |

DSBIEUUZEVOQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C=CC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:

Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl

Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (but-2-enoyl)propanedioate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated by treatment with an alkyl halide, forming a new C−C bond.

Common Reagents and Conditions

Major Products

Alkylation: The major product is an α-substituted malonic ester.

Hydrolysis: The major product is a substituted monocarboxylic acid.

Scientific Research Applications

Diethyl (but-2-enoyl)propanedioate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .

Comparison with Similar Compounds

Key Observations :

Physical Properties:

| Compound | Melting Point | Elemental Analysis (C, H, N) |

|---|---|---|

| 1,3-Diethyl 2-substituted propanedioate | Not reported | C: 67.64%, H: 6.37%, N: 3.39% |

| Diethyl butanedioate | Not reported | Not available in evidence |

Note: Data for this compound are inferred from analogs.

Nematicidal Efficacy (Against Meloidogyne javanica):

| Compound | Mortality at 24h (%) | Mortality at 72h (%) |

|---|---|---|

| Ethyl 3-methylbut-2-enoate | 94.75 | Not reported |

| Diethyl butanedioate | Not active | 37.35 |

| Dibutyl propanedioate | Not active | 41.28 |

Key Findings :

- Unsaturated esters like ethyl 3-methylbut-2-enoate exhibit strong nematicidal activity (94.75% mortality at 24h), whereas saturated diesters (e.g., diethyl butanedioate) show weak effects . This suggests that α,β-unsaturation enhances bioactivity.

- The propanedioate core may reduce potency compared to simpler enoate esters, as seen in dibutyl propanedioate’s lower efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.